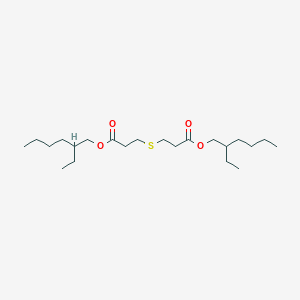

Bis(2-ethylhexyl) 3,3'-thiodipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylhexyl 3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4S/c1-5-9-11-19(7-3)17-25-21(23)13-15-27-16-14-22(24)26-18-20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNLSBYMGKTWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCSCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884489 | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10526-15-5 | |

| Record name | 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(2-ethylhexyl) 3,3'-thiodipropionate chemical structure and properties

An In-depth Technical Guide to Bis(2-ethylhexyl) 3,3'-thiodipropionate

Authored by: A Senior Application Scientist

Foreword

In the landscape of industrial chemistry, the pursuit of stability and longevity in materials is paramount. Oxidation, a relentless and ubiquitous process, stands as a primary antagonist, degrading polymers, lubricants, and other organic materials, thereby curtailing their functional lifespan. This guide is dedicated to a critical molecule in the chemist's arsenal against such degradation: this compound. Known for its role as a potent secondary antioxidant, this compound is integral to the formulation of high-performance materials. This document provides a comprehensive exploration of its chemical architecture, physicochemical characteristics, mechanisms of action, and applications, tailored for researchers, scientists, and professionals in drug development and material science who require a deep, functional understanding of this versatile stabilizer.

Core Identity and Chemical Structure

This compound is a diester formed from 3,3'-thiodipropionic acid and 2-ethylhexanol.[1][2] Its molecular structure is key to its function, featuring a central sulfur atom flanked by two propionate ester chains, each terminating in a bulky, branched 2-ethylhexyl group.

Key Identifiers:

-

IUPAC Name: 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate][1]

-

Synonyms: Di-2-ethylhexyl 3,3'-thiodipropionate, Bis(2-ethylhexyl) thiodipropionate[1][2]

The branched alkyl chains (2-ethylhexyl groups) confer excellent solubility and compatibility in a wide range of organic matrices, particularly non-polar polymers like polyolefins and in various lubricants. The thioether linkage is the functional heart of the molecule, responsible for its antioxidant properties.

Caption: Chemical structure of this compound.

Synthesis Pathway: An Overview

The industrial synthesis of this compound is typically achieved through a direct esterification process. This reaction involves the condensation of 3,3'-thiodipropionic acid with two equivalents of 2-ethylhexanol. The reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water, a byproduct of the esterification.

The choice of 2-ethylhexanol is strategic; its branched structure provides steric hindrance that can enhance thermal stability, while its long alkyl chain ensures high compatibility with hydrocarbon-based materials.

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, processing, and performance. This compound is a viscous liquid with low volatility, making it suitable for high-temperature applications.

| Property | Value | Reference |

| Molecular Weight | 402.63 g/mol | [2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 478.6 °C; 180°C/0.03mmHg | [1][5] |

| Density | 0.974 g/cm³ | [1] |

| Flash Point | 214.9 °C | [1] |

| Refractive Index | 1.47 | [1] |

| Vapor Pressure | 2.55E-09 mmHg at 25°C | [1] |

| Purity | ≥96.0% | [5] |

Mechanism of Action: The Role of a Secondary Antioxidant

This compound functions as a hydroperoxide decomposer, a type of secondary or synergistic antioxidant. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, thiodipropionate esters target and neutralize hydroperoxides (ROOH). These hydroperoxides are intermediate products of oxidation that, if left unchecked, decompose into highly reactive and destructive alkoxy (RO•) and hydroxyl (•OH) radicals, propagating the degradation cascade.

The thioether sulfur in the molecule is oxidized by the hydroperoxide, converting it into non-radical, stable products like alcohols. This process effectively breaks the auto-oxidation cycle.

Caption: Mechanism of hydroperoxide decomposition by thiodipropionate esters.

This functionality makes it an excellent synergistic partner for primary antioxidants. The primary antioxidant scavenges initial radicals, while the thiodipropionate "cleans up" the hydroperoxides that inevitably form, providing a more comprehensive and durable stabilization system.

Core Applications and Field Insights

The unique properties of this compound make it a valuable additive in numerous industrial applications.

-

Polymer and Plastics Stabilization: It is widely used as a thermal stabilizer in polymers such as polypropylene (PP), polyethylene (PE), and polyvinyl chloride (PVC).[5] During high-temperature processing (extrusion, molding), it prevents oxidative degradation, thereby preserving the mechanical properties (e.g., tensile strength, impact resistance) and aesthetic qualities (e.g., color) of the final product.[5]

-

Lubricants and Greases: In lubricant formulations, it acts as an antioxidant to prevent oxidative thickening and the formation of sludge and varnish.[5][6] This enhances the thermal stability and extends the service life of the lubricant, ensuring smoother performance in machinery and engines.[5]

-

Food Packaging: Thiodipropionate esters, such as dilauryl and distearyl thiodipropionate, are permitted for use in food packaging materials to protect the food from oxidation.[6][7] While Bis(2-ethylhexyl) phthalate (DEHP) has been a focus of study in food packaging due to migration concerns, thiodipropionate-based antioxidants are valued for their protective qualities.[8][9] It is crucial to distinguish this compound from the structurally different and more scrutinized phthalate plasticizers.[10]

Safety and Toxicological Profile

The safety of any chemical additive is of utmost importance. Toxicological data on thiodipropionic acid and its various dialkyl esters suggest a favorable safety profile for their intended applications.

-

Acute Toxicity: Studies on analogous compounds like dilauryl thiodipropionate (DLTDP) indicate low acute oral toxicity.[11][12]

-

Irritation and Sensitization: Thiodipropionic acid (TDPA) and DLTDP were found to be non-irritating to animal skin or eyes and were not sensitizers.[11][12] Clinical tests on formulations containing DLTDP showed some evidence of irritation but no sensitization or photosensitization.[11][12]

-

Genotoxicity and Reproductive Effects: Genotoxicity studies for TDPA and DLTDP have been negative.[11][12] TDPA was not found to be a teratogen or a reproductive toxicant in animal studies.[11][12]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that data from DLTDP can be reasonably extrapolated to other dialkyl esters, finding them safe for use in cosmetic products when formulated to be non-irritating.[11]

Experimental Protocol: Evaluating Antioxidant Efficacy in a Polyolefin Matrix

To ensure trustworthiness, protocols must be self-validating. This protocol outlines a method to quantify the stabilizing effect of this compound in a polypropylene (PP) formulation, using industry-standard analytical techniques.

Objective: To determine the efficacy of this compound as a thermal stabilizer in polypropylene during multi-pass extrusion, simulating recycling and long-term thermal stress.

Materials & Reagents:

-

Polypropylene (PP) homopolymer powder (unstabilized)

-

Primary Antioxidant: Tris(2,4-di-tert-butylphenyl)phosphite

-

Secondary Antioxidant: this compound

-

Control: Unstabilized PP

-

Formulation A: PP + 0.1% Primary Antioxidant

-

Formulation B: PP + 0.1% Primary Antioxidant + 0.2% this compound

Methodology:

-

Compounding:

-

Dry-blend the PP powder with the specified antioxidant packages for each formulation.

-

Melt-compound each formulation using a twin-screw extruder at a set temperature profile (e.g., 200-230°C).

-

Pelletize the extruded strands. This is considered "Pass 1."

-

-

Multi-Pass Extrusion (Accelerated Aging):

-

Re-extrude the pellets from Pass 1 under the same conditions for a total of 5 passes.

-

Collect pellet samples after Pass 1, Pass 3, and Pass 5 for analysis.

-

-

Analytical Testing:

-

Melt Flow Index (MFI): Measure the MFI (g/10 min) of the pellets from each pass according to ASTM D1238. An increase in MFI indicates polymer chain scission (degradation). A stable MFI indicates effective stabilization.

-

Colorimetry: Measure the yellowness index (YI) of compression-molded plaques made from the pellets of each pass using a spectrophotometer according to ASTM E313. An increase in YI signifies thermo-oxidative degradation.

-

Self-Validation & Expected Outcomes:

-

The Control sample should show a significant increase in MFI and YI with each extrusion pass, confirming the degradation process.

-

Formulation A should exhibit better stability than the Control, but will likely still show a gradual increase in MFI and YI, as the primary antioxidant is consumed.

-

Formulation B , containing the synergistic blend, is expected to show the highest stability: the lowest change in MFI and YI across the 5 passes. This demonstrates the superior hydroperoxide-decomposing efficacy of this compound in protecting the primary antioxidant and the polymer.

Caption: Workflow for evaluating the antioxidant efficacy in a polymer matrix.

References

-

This compound, 25g, Each - CP Lab Safety. CP Lab Safety. Available at: [Link]

-

BIS(2-ETHYLHEXYL) 3,3'-THIODIP - Scientific Sales. Scientific Sales Inc. Available at: [Link]

-

This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology. Available at: [Link]

-

Final Safety Assessment of Thiodipropionic Acid and Its Dialkyl Esters as Used in Cosmetics. ResearchGate. Available at: [Link]

-

Food and Drug Administration, HHS § 181.27 - GovInfo. GovInfo. Available at: [Link]

-

Food Packaging and Bisphenol A and Bis(2-Ethyhexyl) Phthalate Exposure: Findings from a Dietary Intervention - NIH. National Institutes of Health. Available at: [Link]

-

Food packaging and bisphenol A and bis(2-ethyhexyl) phthalate exposure: findings from a dietary intervention - PubMed. PubMed. Available at: [Link]

-

Bis(2-ethylhexyl) terephthalate - Wikipedia. Wikipedia. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 10526-15-5 CAS Manufactory [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scisale.com [scisale.com]

- 5. This compound [myskinrecipes.com]

- 6. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]

- 7. govinfo.gov [govinfo.gov]

- 8. Food Packaging and Bisphenol A and Bis(2-Ethyhexyl) Phthalate Exposure: Findings from a Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Food packaging and bisphenol A and bis(2-ethyhexyl) phthalate exposure: findings from a dietary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]

- 11. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) 3,3'-thiodipropionate

Abstract

Bis(2-ethylhexyl) 3,3'-thiodipropionate (CAS No. 10526-15-5) is a high-molecular-weight diester with significant applications as a secondary antioxidant and processing stabilizer in various polymers.[1][2][3] Its structure, featuring a central sulfur atom and two bulky 2-ethylhexyl ester groups, imparts favorable properties such as low volatility and good compatibility with polyolefins. This guide provides a comprehensive overview of the principal synthetic pathways for this compound, intended for researchers and process chemists. We will explore the mechanistic underpinnings, detailed experimental protocols, and critical optimization parameters for the two primary synthesis routes: direct esterification of 3,3'-thiodipropionic acid and a conjugate Thia-Michael addition to 2-ethylhexyl acrylate.

Introduction to this compound

This compound, with the molecular formula C₂₂H₄₂O₄S, is a colorless to light yellow liquid.[1] Its primary function in industrial applications is to protect polymeric materials from degradation by scavenging hydroperoxides that are formed during thermal oxidation. The selection of a synthesis route is often dictated by factors such as raw material availability, desired product purity, catalyst cost and recyclability, and overall process economics.

Molecular Structure:

Caption: General structure of Bis(alkyl) 3,3'-thiodipropionate.

Pathway I: Direct Esterification

The most conventional and industrially prevalent method for synthesizing this compound is the direct acid-catalyzed esterification (Fischer esterification) of 3,3'-thiodipropionic acid with 2-ethylhexanol.

Reaction Mechanism

This reaction is an equilibrium process. To drive it towards the product, one of the products, typically water, must be continuously removed from the reaction mixture. The mechanism involves the protonation of the carboxylic acid carbonyl group by an acid catalyst, which enhances its electrophilicity. The nucleophilic oxygen of 2-ethylhexanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the catalyst.

Catalysis

A range of catalysts can be employed for this esterification. The choice of catalyst is a critical determinant of reaction rate and selectivity.

-

Homogeneous Acid Catalysts: Strong protic acids like p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA) are highly effective and commonly used.[4][5] Sulfuric acid is also effective but can lead to side reactions and product coloration at elevated temperatures.[5]

-

Heterogeneous Catalysts: Solid acid catalysts such as zeolites and sulfated zirconia offer the advantage of easy separation and recyclability, though they may exhibit lower activity compared to homogeneous catalysts.[4]

-

Organometallic Catalysts: Tin-based catalysts, such as monobutyltin tris(2-ethylhexanoate), have shown extremely high yields (up to 99%) in similar large-scale esterification reactions, like the synthesis of bis(2-ethylhexyl) terephthalate.[6] However, their use can be limited by cost and potential metal contamination in the final product.

Experimental Protocol: p-TSA Catalyzed Synthesis

This protocol describes a laboratory-scale synthesis using p-toluenesulfonic acid as the catalyst and toluene as an azeotropic agent for water removal.

Materials:

-

3,3'-Thiodipropionic acid (1 mol)

-

2-Ethylhexanol (2.2 mol, 10% molar excess)

-

p-Toluenesulfonic acid monohydrate (0.02 mol, 2 mol% catalyst loading)

-

Toluene (200 mL)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

Charge the flask with 3,3'-thiodipropionic acid, 2-ethylhexanol, toluene, and p-toluenesulfonic acid.

-

Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation if required.

Caption: Workflow for direct esterification synthesis.

Pathway II: Thia-Michael Addition

An alternative and elegant route is the base-catalyzed conjugate addition of a sulfur nucleophile to two equivalents of 2-ethylhexyl acrylate. This is a specific application of the Thia-Michael addition reaction.[7]

Reaction Mechanism

The reaction proceeds in two steps. First, a sulfide source, such as sodium sulfide (Na₂S), reacts with a proton source (e.g., water) to generate a hydrosulfide anion (HS⁻). This potent nucleophile attacks the electron-deficient β-carbon of 2-ethylhexyl acrylate, forming an enolate intermediate. This enolate is then protonated to yield 2-ethylhexyl 3-mercaptopropionate. This intermediate, now a thiol, is deprotonated by the base to form a thiolate, which then acts as the nucleophile in a second Michael addition with another molecule of 2-ethylhexyl acrylate to form the final product. A patent describing the synthesis of the parent 3,3'-thiodipropionic acid from acrylic acid and sodium sulfide supports the feasibility of this core reaction.[8]

Catalysis and Reaction Conditions

This reaction is typically promoted by a base.

-

Catalysts: Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium sulfide itself, which is sufficiently basic to catalyze the reaction.

-

Solvents: Protic solvents like ethanol or water can be used.

-

Temperature: The reaction is often exothermic and may require initial cooling, followed by gentle heating to ensure completion.

Experimental Protocol: Sodium Sulfide Mediated Synthesis

Materials:

-

2-Ethylhexyl acrylate (2 mol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 mol)

-

Ethanol (300 mL)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve sodium sulfide nonahydrate in ethanol.

-

Cool the solution in an ice bath.

-

Add the 2-ethylhexyl acrylate dropwise from the dropping funnel to the stirred sulfide solution. Maintain the temperature below 30°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC.

-

Once the reaction is complete, neutralize the mixture carefully with dilute HCl.

-

Filter off the precipitated sodium chloride.

-

Remove the ethanol from the filtrate under reduced pressure.

-

The remaining residue is the crude product. It can be purified by washing with water to remove any remaining salts, followed by drying and, if necessary, vacuum distillation.

Caption: Two-step mechanism of Thia-Michael addition pathway.

Comparative Analysis and Process Optimization

| Parameter | Pathway I: Direct Esterification | Pathway II: Thia-Michael Addition |

| Primary Reactants | 3,3'-Thiodipropionic acid, 2-Ethylhexanol | 2-Ethylhexyl acrylate, Sodium sulfide |

| Catalyst | Strong Acid (p-TSA, MSA, H₂SO₄)[4][5] | Base (NaOH, Na₂S) |

| Byproduct | Water | Salts (e.g., NaCl) |

| Key Process Control | Efficient removal of water to drive equilibrium. | Temperature control during exothermic addition. |

| Advantages | Well-established, robust industrial process. Uses a stable, non-volatile acid. | Potentially higher atom economy. Can be a one-pot synthesis. |

| Disadvantages | Equilibrium-limited reaction. Requires high temperatures and water removal. | Acrylates can be lachrymatory and prone to polymerization. Handling of sulfide reagents. |

Optimization Insights:

-

Molar Ratio: In the esterification pathway, using an excess of 2-ethylhexanol (10-20%) can help shift the equilibrium towards the product, increasing the yield.[9]

-

Temperature Control: For esterification, the temperature should be high enough for efficient water removal but low enough to prevent side reactions like ether formation from the alcohol. For the Michael addition, careful temperature control is crucial to prevent runaway reactions and unwanted polymerization of the acrylate.

-

Purification: The final purity is highly dependent on the workup procedure. For the esterification product, complete removal of the acid catalyst is essential to prevent hydrolysis during storage. For the Michael addition product, thorough washing is required to remove inorganic salts.

Conclusion

Both direct esterification and Thia-Michael addition represent viable and effective pathways for the synthesis of this compound. The direct esterification of 3,3'-thiodipropionic acid is the more traditional and widely adopted industrial method, benefiting from its straightforwardness and the use of common bulk chemicals. The Thia-Michael addition offers a more modern, atom-economical alternative, though it requires careful management of more reactive starting materials. The ultimate choice of synthesis route will depend on a holistic assessment of raw material costs, plant capabilities, safety considerations, and desired final product specifications.

References

-

Sikorski, P., et al. (n.d.). Synthesis of bis(2-ethylhexyl) terephthalate from waste poly(ethylene terephthalate) catalyzed by tin catalysts. DOI. Retrieved from [Link]

-

TIB Chemicals AG. (n.d.). High-performance special catalysts from TIB Chemicals. Retrieved from [Link]

-

Tang, B., et al. (n.d.). A Tandem Intramolecular Michael Addition/Wittig Reaction for the Synthesis of Fused Cyclohexadiene Derivatives. Chinese Journal of Chemistry. Retrieved from [Link]

-

Patil, Y. P., & Chavan, P. V. (2018). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. Retrieved from [Link]

-

Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

-

Baran, R., et al. (2020). Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids. MDPI. Retrieved from [Link]

-

Chavan, P. V., et al. (2013). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. International Journal of Research in Advent Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN101798278A - Method for preparing thiodipropionic acid.

-

Scientific Sales, Inc. (n.d.). BIS(2-ETHYLHEXYL) 3,3'-THIODIP. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scisale.com [scisale.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. CN101798278A - Method for preparing thiodipropionic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Di-2-ethylhexyl 3,3'-thiodipropionate (CAS 10526-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl 3,3'-thiodipropionate (CAS 10526-15-5), a diester of thiodipropionic acid and 2-ethylhexanol, is a compound of significant interest in various industrial applications, primarily as a secondary antioxidant. Its molecular structure, characterized by a central sulfur atom and long, branched alkyl chains, imparts unique properties that are crucial for its function in stabilizing polymeric materials, lubricants, and other organic substrates against oxidative degradation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into the experimental methodologies for their determination and the scientific rationale behind these choices. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development and application of this and similar chemical entities.

Chemical Identity and Molecular Structure

-

Chemical Name: bis(2-ethylhexyl) 3,3'-thiodipropanoate[1]

-

CAS Number: 10526-15-5

-

Synonyms: Di-2-ethylhexyl 3,3'-thiodipropionate, Propanoic acid, 3,3'-thiobis-, bis(2-ethylhexyl) ester

The molecular structure of Di-2-ethylhexyl 3,3'-thiodipropionate is fundamental to its physical and chemical behavior. The presence of two ester functional groups and a thioether linkage provides sites for potential chemical interactions, while the two bulky 2-ethylhexyl groups contribute to its solubility in nonpolar media and its relatively low volatility.

Physicochemical Properties

A summary of the key physicochemical properties of Di-2-ethylhexyl 3,3'-thiodipropionate is presented in the table below. It is important to note that some of these values are reported from various chemical suppliers and may not have been determined under standardized conditions. Where available, data from peer-reviewed studies or regulatory documents are prioritized.

| Property | Value | Source(s) |

| Appearance | Liquid | Inferred from boiling and melting points |

| Boiling Point | 180 °C at 0.03 mmHg | [4] |

| Refractive Index | 1.4640 - 1.4680 | [4] |

| Density | 0.974 g/cm³ | Echemi |

| Flash Point | 214.9 °C | Echemi |

| Water Solubility | Insoluble (predicted) | Inferred from structure |

| Log P (octanol/water) | High (predicted) | Inferred from structure |

Experimental Protocols for Physicochemical Property Determination

The determination of accurate and reliable physicochemical data is paramount for the safe handling, application, and environmental risk assessment of any chemical substance. The Organization for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals. The following sections detail the principles and methodologies of these standard tests as they would be applied to a substance like Di-2-ethylhexyl 3,3'-thiodipropionate.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is a fundamental property that provides an indication of a substance's purity. For a crystalline solid, the melting point is the temperature at which it transitions to a liquid at atmospheric pressure.

Experimental Rationale: The choice of method depends on the physical state of the substance. For a liquid at room temperature like Di-2-ethylhexyl 3,3'-thiodipropionate, a freezing point determination would be more appropriate. However, if impurities are present that solidify at lower temperatures, a melting range may be observed. The OECD 102 guideline provides several methods, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[1][5] DSC is a highly accurate and reproducible method that measures the heat flow into or out of a sample as a function of temperature or time.

Step-by-Step Methodology (DSC):

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated using certified reference materials with known melting points (e.g., indium, tin).

-

Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is then ramped down to a sub-ambient temperature to ensure the sample is completely frozen and then ramped up at a controlled rate (e.g., 1-10 °C/min).

-

Data Analysis: The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the melting peak.

Caption: Workflow for Melting Point Determination by DSC.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling liquids like Di-2-ethylhexyl 3,3'-thiodipropionate, determination at reduced pressure is often necessary to prevent decomposition.

Experimental Rationale: The reported boiling point of 180 °C at 0.03 mmHg indicates that this compound has a high boiling point at atmospheric pressure.[4] The OECD 103 guideline provides several methods suitable for such substances, including ebulliometry, the dynamic method (Siwoloboff method), and differential thermal analysis (DTA) or DSC.[2][5] The dynamic method is a simple and widely used technique for determining the boiling point of small quantities of liquid.

Step-by-Step Methodology (Dynamic Method):

-

Apparatus Setup: A small test tube containing the sample and a boiling capillary (sealed at one end) is attached to a thermometer. This assembly is placed in a heating bath.

-

Heating: The heating bath is gradually heated.

-

Observation: As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary.

-

Determination: The heat is removed, and the temperature at which the liquid just begins to enter the capillary is recorded as the boiling point.

-

Pressure Correction: If the determination is not carried out at standard atmospheric pressure, a correction must be applied. For determinations at reduced pressure, the pressure must be accurately measured.

Caption: Workflow for Boiling Point Determination by the Dynamic Method.

Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and potential for bioaccumulation of a substance.

Experimental Rationale: Given its long alkyl chains and nonpolar nature, Di-2-ethylhexyl 3,3'-thiodipropionate is expected to have very low water solubility. The OECD 105 guideline provides two primary methods: the column elution method for substances with solubility below 10⁻² g/L and the flask method for substances with solubility above this threshold.[5][6][7] For this compound, the column elution method would be the most appropriate choice.

Step-by-Step Methodology (Column Elution Method):

-

Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration: The system is allowed to equilibrate until the concentration of the substance in the eluate becomes constant.

-

Analysis: The concentration of the substance in the eluate is determined using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The water solubility is calculated from the measured concentration.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the two chiral centers in the 2-ethylhexyl groups, which can lead to diastereotopic protons. Key expected signals include:

-

Multiplets in the region of 0.8-1.0 ppm corresponding to the terminal methyl groups of the ethyl and butyl chains.

-

A complex series of overlapping multiplets between 1.2-1.7 ppm arising from the methylene and methine protons of the 2-ethylhexyl groups.

-

Triplets around 2.8 ppm corresponding to the methylene groups adjacent to the sulfur atom (-S-CH₂-).

-

Triplets around 2.6 ppm for the methylene groups adjacent to the carbonyl groups (-CH₂-C=O).

-

A doublet of doublets or a multiplet around 4.0-4.2 ppm for the methylene protons of the ester group (-O-CH₂-).

-

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments in the molecule. Expected chemical shifts include:

-

Signals in the aliphatic region (10-40 ppm) for the methyl and methylene carbons of the 2-ethylhexyl groups.

-

A signal around 35-40 ppm for the methylene carbons adjacent to the sulfur atom.

-

A signal around 30-35 ppm for the methylene carbons adjacent to the carbonyl groups.

-

A signal around 65-70 ppm for the oxymethylene carbon of the ester group.

-

A signal in the downfield region (around 172 ppm) for the carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. For Di-2-ethylhexyl 3,3'-thiodipropionate, the following characteristic absorption bands are expected:

-

C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ due to the numerous C-H bonds in the alkyl chains.

-

C=O stretching: A very strong and sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: A strong band in the region of 1150-1250 cm⁻¹ corresponding to the C-O single bond stretching of the ester group.

-

C-S stretching: A weaker absorption in the region of 600-800 cm⁻¹, which can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of Di-2-ethylhexyl 3,3'-thiodipropionate, the molecular ion peak (M⁺) at m/z 402 would be expected, although it may be weak. Common fragmentation pathways would likely involve cleavage of the ester groups and the alkyl chains, leading to characteristic fragment ions.

Safety and Handling

Based on available safety data for similar compounds, Di-2-ethylhexyl 3,3'-thiodipropionate is expected to be moderately toxic by ingestion and a mild skin and eye irritant.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Di-2-ethylhexyl 3,3'-thiodipropionate (CAS 10526-15-5). By integrating available data with established experimental methodologies based on OECD guidelines, this document serves as a valuable resource for scientists and professionals. A thorough understanding of these properties is fundamental for the effective and safe application of this compound in its various industrial roles. Further experimental work to confirm the predicted properties and to obtain detailed spectroscopic data would be beneficial for a more complete characterization of this important antioxidant.

References

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

- OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

Sources

- 1. laboratuar.com [laboratuar.com]

- 2. laboratuar.com [laboratuar.com]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

A Technical Guide to the Spectroscopic Characterization of Bis(2-ethylhexyl) 3,3'-thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Bis(2-ethylhexyl) 3,3'-thiodipropionate (CAS No. 10526-15-5), a notable antioxidant and secondary stabilizer used in various polymer systems. Due to the scarcity of publicly available experimental spectra, this document synthesizes predicted data based on fundamental spectroscopic principles and analysis of analogous structures. We present detailed, predicted data for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Furthermore, this guide outlines robust, field-proven protocols for sample preparation and spectral acquisition, ensuring that researchers can validate and apply this information in their own laboratory settings. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

This compound is a diester compound recognized for its role as a thermal and oxidative stabilizer in plastics, synthetic rubbers, and lubricants.[1] Its primary function is to inhibit degradation caused by heat, light, and oxidation, thereby extending the material's lifespan and preserving its physical properties.[1] The molecular structure, consisting of a flexible thiodipropionate core and two bulky 2-ethylhexyl ester groups, imparts excellent compatibility with a wide range of organic polymers.

Accurate and reliable analytical characterization is paramount for quality control, formulation development, and understanding degradation mechanisms. Spectroscopic techniques such as IR and NMR are indispensable tools for confirming the identity, purity, and structural integrity of this additive. This guide serves as a comprehensive resource for interpreting the key spectroscopic features of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

-

Chemical Name: this compound

-

CAS Number: 10526-15-5[2]

-

Molecular Formula: C₂₂H₄₂O₄S[3]

-

Molecular Weight: 402.63 g/mol [3]

-

Appearance: Colorless to almost colorless clear liquid[1]

The structure features a central sulfide linkage, two propionate chains, and two branched 2-ethylhexyl ester groups. Each of these components gives rise to distinct and predictable signals in IR and NMR spectra.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic absorptions for the ester and alkyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is chosen for its simplicity and minimal sample preparation, making it ideal for the liquid state of this compound.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software to obtain the final absorbance spectrum.

Predicted IR Spectral Data

The following table summarizes the predicted key absorption bands based on the compound's functional groups. These predictions are informed by data from analogous ester compounds.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2958 - 2860 | Strong | C-H Stretch | -CH₃, -CH₂, -CH (Alkyl chains) |

| 1740 - 1735 | Strong | C=O Stretch | Ester Carbonyl |

| 1465 - 1455 | Medium | C-H Bend (Asymmetric) | -CH₂ and -CH₃ |

| 1380 - 1375 | Medium | C-H Bend (Symmetric) | -CH₃ (gem-dimethyl split) |

| 1250 - 1150 | Strong | C-O Stretch | Ester linkage |

| 700 - 600 | Weak | C-S Stretch | Sulfide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[7]

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for organic additives and its single, well-defined solvent peak.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted proton NMR spectrum is characterized by distinct signals from the thiodipropionate backbone and the 2-ethylhexyl ester groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~4.05 | Doublet (d) | 4H | -O-CH₂ -CH- |

| ~2.80 | Triplet (t) | 4H | S-CH₂ -CH₂- |

| ~2.60 | Triplet (t) | 4H | -CH₂-CH₂ -COO- |

| ~1.55 | Multiplet (m) | 2H | -O-CH₂-CH - |

| ~1.40 - 1.25 | Multiplet (m) | 16H | -CH₂ - chains in hexyl |

| ~0.90 | Multiplet (m) | 12H | Terminal -CH₃ groups |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum complements the ¹H data, providing a count of unique carbon environments. Predictions are refined by examining data from similar long-chain esters.[9][10]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~171.5 | C =O (Ester) |

| ~67.0 | -O-C H₂- |

| ~38.8 | -O-CH₂-C H- |

| ~34.5 | S-C H₂- |

| ~30.4 | -C H₂-COO- |

| ~29.0 | Alkyl C H₂ |

| ~23.8 | Alkyl C H₂ |

| ~23.0 | Alkyl C H₂ |

| ~14.1 | Terminal -C H₃ |

| ~11.0 | Terminal -C H₃ |

Integrated Analytical Workflow

The effective characterization of this compound relies on a logical and systematic workflow that combines multiple spectroscopic techniques for unambiguous identification and quality assessment.

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation in the work area to avoid inhalation of any potential vapors, especially if heated.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Always consult the most recent Material Safety Data Sheet (MSDS) from the supplier before use.[2]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed IR, ¹H NMR, and ¹³C NMR data tables, coupled with robust experimental protocols, offer a solid foundation for scientists engaged in the analysis of this important industrial additive. By explaining the causality behind the protocols and the interpretation of the data, this guide empowers researchers to confidently identify and characterize the compound, ensuring the integrity and quality of their materials.

References

-

PubChem. (n.d.). Ditridecyl Thiodipropionate. National Center for Biotechnology Information. Retrieved from [Link]

- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

PubChem. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Distearyl Thiodipropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

- Cheng, H. N., & Asakura, T. (Eds.). (2018). NMR Spectra of Polymers and Polymer Additives. William Andrew.

-

ResearchGate. (n.d.). 1 H NMR for the extract. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 3c. Retrieved from [Link]

-

Pagan, M., et al. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(10), 1668-1673. Retrieved from [Link]

-

NIST. (n.d.). Hexanedioic acid, bis(2-ethylhexyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DILAURYL THIODIPROPIONATE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

-

NIST. (n.d.). Bis(2-ethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]

-

Scientific Sales, Inc. (n.d.). BIS(2-ETHYLHEXYL) 3,3'-THIODIP. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-ethylhexyl) phosphorodithioate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scisale.com [scisale.com]

- 4. Hexanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 5. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]

- 6. Bis(2-ethylhexyl) phthalate [webbook.nist.gov]

- 7. api.pageplace.de [api.pageplace.de]

- 8. researchgate.net [researchgate.net]

- 9. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER(16545-54-3) 13C NMR spectrum [chemicalbook.com]

- 10. Bis(2-ethylhexyl) phthalate(117-81-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl) 3,3'-thiodipropionate in Organic Solvents

Introduction

Bis(2-ethylhexyl) 3,3'-thiodipropionate (BEHT) is a widely utilized antioxidant and thermal stabilizer, particularly in polymeric materials such as plastics and synthetic rubbers.[1] Its primary function is to inhibit oxidative degradation, thereby extending the material's lifespan and preserving its physical properties.[1] With a molecular formula of C₂₂H₄₂O₄S and a molecular weight of 402.63 g/mol , its structure is characterized by a central thiodipropionate core with two branched 2-ethylhexyl ester groups.[1][2] This distinct molecular architecture is paramount in defining its physical properties and, consequently, its solubility in various organic solvents.

For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of BEHT's solubility is critical for formulation, processing, and application. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its physicochemical properties and those of the solvent. For this compound, the following characteristics are of primary importance:

-

Molecular Structure: BEHT possesses a significant nonpolar character due to the two long, branched 2-ethylhexyl alkyl chains. These lipophilic groups dominate the molecule's behavior, suggesting a high affinity for nonpolar organic solvents. The central thiodipropionate core, with its ester and thioether linkages, introduces a degree of polarity, which may allow for some interaction with more polar solvents.

-

Physical State: At room temperature, this compound is a colorless to nearly colorless clear liquid.[1] This physical state facilitates its dissolution in compatible solvents, as the energy required to break the crystal lattice of a solid is absent.

-

Intermolecular Forces: The primary intermolecular forces at play in BEHT are van der Waals forces, specifically London dispersion forces, arising from the extensive alkyl chains. The ester groups can also participate in dipole-dipole interactions. The solubility will be greatest in solvents that can engage in similar intermolecular interactions.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural attributes allow for a qualitative prediction of its solubility. A related compound, dilauryl thiodipropionate, is noted to be soluble in most organic solvents, which strongly suggests a similar behavior for BEHT.[3]

The principle of "like dissolves like" is the guiding tenet here. Solvents with a polarity similar to that of BEHT are expected to be effective at dissolving it.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The dominant nonpolar alkyl chains of BEHT will readily interact with these nonpolar solvents through London dispersion forces. |

| Aromatic | Toluene, Xylene, Benzene | High | The nonpolar nature of these solvents is highly compatible with the lipophilic character of BEHT. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a polarity that is effective at solvating molecules with both nonpolar and moderately polar regions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen allows for some polar interactions, while the alkyl groups are compatible with the nonpolar chains of BEHT. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These are polar aprotic solvents. While more polar than BEHT, they can still act as effective solvents, particularly at elevated temperatures. |

| Esters | Ethyl acetate | Moderate to High | The ester functionality in these solvents is similar to that in BEHT, facilitating favorable dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | These are polar protic solvents. The extensive nonpolar character of BEHT limits its miscibility with short-chain alcohols. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents makes them less ideal for solvating the largely nonpolar BEHT molecule. |

Experimental Determination of Solubility

Given the limited availability of quantitative data, an experimental approach is often necessary to determine the precise solubility of this compound in a specific solvent of interest. The following protocol outlines a reliable method for this determination.

Principle

The equilibrium solubility is determined by preparing a saturated solution of the solute in the solvent at a controlled temperature. The concentration of the solute in the clear, saturated supernatant is then quantified using an appropriate analytical technique.

Materials and Equipment

-

This compound (purity ≥96%)[4]

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The goal is to have undissolved solute present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity.

-

Diagram of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Applications in Research and Development

A thorough understanding of the solubility of this compound is essential in various applications:

-

Polymer and Plastics Industry: Solubility data is crucial for determining the appropriate solvent for incorporating BEHT into polymer matrices during processing. It also influences the compatibility and potential for leaching of the antioxidant from the final product.

-

Lubricant Formulations: As a thermal stabilizer in lubricants, its solubility in base oils is a key performance parameter.[1]

-

Drug Development: While not a typical pharmaceutical ingredient, understanding the solubility of structurally related esters is important in pre-formulation studies for assessing the solubility of new chemical entities. The methodologies for determining solubility are directly transferable.[5]

-

Toxicology and Environmental Studies: Assessing the environmental fate and potential for bioaccumulation of BEHT requires knowledge of its solubility in both aqueous and non-aqueous environments.

Conclusion

This compound is a lipophilic molecule with a high affinity for nonpolar and moderately polar organic solvents. While comprehensive quantitative solubility data is sparse, its molecular structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocol detailed in this guide offers a robust and reliable method for their determination. This knowledge is fundamental for the effective formulation, application, and study of this important industrial antioxidant.

References

- MySkinRecipes. This compound.

- Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- CP Lab Safety. This compound, 25g, Each.

- PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.

- PubChem. Bis(2-ethylhexyl) phosphorodithioate.

- Australian Government Department of Health. 1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Human health tier II assessment.

- Scientific Sales. BIS(2-ETHYLHEXYL) 3,3'-THIODIP.

- Slideshare. solubility experimental methods.pptx.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Australian Government Department of Health. Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment.

- MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.

- Alfa Chemistry. Di-2-ethylhexyl 3,3'-thiodipropionate.

- PubChem. Propanoic acid, 3,3'-thiobis-, didodecyl ester.

- PMC. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum.

- SIBUR International GmbH. BIS(2-ETHYLHEXYL) TEREPHTHALATE.

- Echemi. Thiodipropionate;Diisooctyl 3,3'-Thiobispropionate; CAS10526-15-5; Tricarboxylic acid factory, Honour.

- Fisher Scientific. This compound 96.0+%, TCI America 25 g.

- MDPI. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum.

Sources

An In-depth Technical Guide to Bis(2-ethylhexyl) 3,3'-thiodipropionate as a Secondary Antioxidant

Abstract

Oxidative degradation remains a critical failure mode for a vast array of organic materials, from industrial polymers and lubricants to sensitive pharmaceutical formulations. While primary antioxidants (radical scavengers) are frontline defenders, their efficacy is often finite. Secondary antioxidants, which target the propagation phase of oxidation by decomposing hydroperoxides, are essential for achieving long-term stability. This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) 3,3'-thiodipropionate (DEHTP), a prominent thioether-based secondary antioxidant. We will explore its fundamental mechanism of action, detail rigorous experimental protocols for evaluating its performance, present its diverse applications, and discuss its powerful synergistic relationship with primary antioxidants. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the oxidative stability of their materials and formulations.

Introduction: The Imperative for Secondary Antioxidants

The auto-oxidation of organic materials is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress. This process leads to the formation of hydroperoxides (ROOH), which are unstable intermediates. The homolytic cleavage of the peroxide bond (O-O) in these molecules generates highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which then propagate the degradation cascade.

Primary antioxidants, such as hindered phenols and aromatic amines, function by donating a hydrogen atom to intercept peroxy radicals (ROO•), thereby terminating the chain reaction.[1] However, this process consumes the primary antioxidant. Furthermore, they are less effective at managing the existing load of hydroperoxides.

This is the critical role of secondary antioxidants , also known as hydroperoxide decomposers. Instead of scavenging radicals directly, they catalytically decompose hydroperoxides into non-radical, stable products, primarily alcohols.[2] By preventing the proliferation of new radical species, secondary antioxidants are indispensable for long-term thermal stability and are a cornerstone of modern stabilization packages.[2] Among the most effective classes of secondary antioxidants are the thioethers, exemplified by this compound.

Chemical Identity and Properties of DEHTP

-

Chemical Name: this compound

-

CAS Number: 10526-15-5[3]

-

Molecular Formula: C₂₂H₄₂O₄S[4]

-

Molecular Weight: 402.63 g/mol [4]

-

Appearance: Colorless to almost colorless clear liquid[4]

DEHTP is a dialkyl ester of thiodipropionic acid. Its long, branched 2-ethylhexyl chains confer excellent solubility and compatibility in a wide range of non-polar substrates, such as polyolefins and hydrocarbon-based lubricants, minimizing issues like migration and blooming.

Mechanism of Action: Hydroperoxide Decomposition

The efficacy of DEHTP as a secondary antioxidant lies in the ability of its sulfur atom to catalytically decompose hydroperoxides. The thioether sulfur acts as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide O-O bond. This process occurs in a stepwise oxidation of the sulfur atom, first to a sulfoxide and subsequently to a sulfone, while stoichiometrically converting multiple hydroperoxide molecules into stable alcohols.[5]

The overall reaction can be summarized as follows:

-

Thioether to Sulfoxide: The initial, faster reaction involves the oxidation of the thioether to a sulfoxide, converting one molecule of hydroperoxide to an alcohol.

-

Sulfoxide to Sulfone: The sulfoxide is then further oxidized to a sulfone, decomposing a second molecule of hydroperoxide.

This multi-step decomposition cascade means a single molecule of DEHTP can neutralize several hydroperoxide molecules, making it a highly efficient stabilizer.

Caption: Hydroperoxide decomposition by DEHTP.

Synergism with Primary Antioxidants

One of the most powerful concepts in polymer and lubricant stabilization is the synergistic effect observed when combining primary and secondary antioxidants. DEHTP exhibits strong synergism when used with hindered phenolic antioxidants (e.g., Irganox® 1010, BHT).

The mechanism for this synergy is twofold:

-

Complementary Functions: The primary antioxidant scavenges free radicals, while DEHTP removes the hydroperoxides that would otherwise decompose and overwhelm the primary antioxidant.

-

Regeneration (Proposed): In some systems, the sulfur-containing species may also play a role in regenerating the phenoxy radical back to its active phenolic form, further extending the stabilization period.

This synergistic interaction provides a level of stability that is far greater than the sum of the effects of the individual antioxidants. For polyolefins, a ratio of 1:2 or 1:3 of phenolic antioxidant to a thiosynergist like a thiodipropionate ester often provides optimal results in terms of both cost and long-term thermal stability.[6]

Caption: Synergistic roles of primary and secondary antioxidants.

Applications of DEHTP

The excellent compatibility and high efficiency of DEHTP make it a versatile stabilizer in numerous applications.

Polyolefins (Polypropylene and Polyethylene)

DEHTP and its analogues (distearyl thiodipropionate, dilauryl thiodipropionate) are extensively used to provide long-term thermal stability to polyolefins.[7] They are crucial for durable goods that experience prolonged exposure to heat, such as automotive parts, appliance housings, and wire and cable insulation. While less effective during the high-shear, short-duration environment of melt processing, their true value is realized in protecting the solid-state article over its service life.[2]

Lubricants and Greases

In lubricants, DEHTP helps to prevent oxidative thickening, sludge formation, and the generation of corrosive acids.[4] Its solubility in hydrocarbon base oils makes it an ideal choice for engine oils, industrial gear oils, and greases where long service intervals and high-temperature performance are required.

Drug Development and Formulation

Oxidative degradation is a major pathway for the instability of many active pharmaceutical ingredients (APIs). Thioether-containing drugs are themselves susceptible to oxidation to their sulfoxide and sulfone forms. The inclusion of antioxidants in formulations is often necessary to ensure the stability and shelf-life of the final drug product. While butylated hydroxytoluene (BHT) is a common choice, thioesters like thiodipropionate derivatives can also be used as excipients to stabilize formulations against oxidative degradation, particularly that which may be initiated by peroxides formed from other excipients like polyethylene glycol (PEG).[8]

Experimental Evaluation of Antioxidant Performance

To quantify the effectiveness of DEHTP, standardized analytical methods are employed. These protocols form a self-validating system to assess performance and ensure material quality.

Peroxide Value (PV) Determination

This method measures the concentration of peroxides and hydroperoxides, providing a direct indication of the initial stages of oxidation. A lower peroxide value over time indicates better oxidative stability. The procedure involves an iodometric titration where peroxides oxidize iodide ions (I⁻) to iodine (I₂), which is then titrated with a standard sodium thiosulfate solution.[9]

Experimental Protocol (Adapted from ASTM D3829 for Lubricants) [3]

-

Sample Preparation: Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask with a glass stopper.

-

Dissolution: Add 30 mL of a solvent mixture (e.g., glacial acetic acid:chloroform, 3:2 v/v). Swirl to dissolve the sample.

-

Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.

-

Titration Preparation: Add 30 mL of deionized water.

-

Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution until the yellow iodine color almost disappears.

-

Endpoint Determination: Add 1-2 mL of a starch indicator solution, which will turn the solution blue. Continue the titration dropwise until the blue color is completely discharged.

-

Blank Determination: Perform a blank titration using all reagents except the sample.

-

Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:

-

S = Volume of titrant for the sample (mL)

-

B = Volume of titrant for the blank (mL)

-

N = Normality of the Na₂S₂O₃ solution

-

W = Weight of the sample (g)

-

Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC)

This technique determines the Oxidation Induction Time (OIT), which is a measure of a material's resistance to oxidation under accelerated conditions of high temperature and oxygen pressure.[10] A longer OIT indicates greater stability.

Experimental Protocol (Adapted from ASTM D6186 for Lubricating Oils) [10]

-

Apparatus: A Pressure Differential Scanning Calorimeter (PDSC) capable of operating at elevated temperatures and pressures.

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-3 mg) into an aluminum sample pan.

-

Test Conditions:

-

Place the open sample pan into the PDSC test cell.

-

Seal the cell and heat the sample to the desired isothermal test temperature (e.g., 180-210°C) under an inert nitrogen atmosphere.

-

Once the temperature has stabilized, switch the purge gas from nitrogen to high-purity oxygen at a set pressure (e.g., 3.5 MPa / 500 psig).

-

-

Data Acquisition: Record the heat flow signal as a function of time. The test begins the moment the atmosphere is switched to oxygen.

-

Endpoint Determination: The onset of oxidation is marked by a sharp exothermic deviation from the baseline heat flow. The OIT is the time elapsed from the switch to oxygen until this exothermic onset.

Caption: Workflow for Oxidation Induction Time (OIT) measurement.

Data Presentation: Performance Metrics

The following table presents illustrative data on the performance of thiodipropionate esters, demonstrating their effectiveness both alone and in synergy with phenolic antioxidants in polypropylene.

| Formulation | Additive Concentration (wt%) | Oven Aging @ 150°C (Days to Embrittlement) |

| Polypropylene (Control) | 0 | < 1 |

| + Hindered Phenol (AO-1) | 0.1 | 15 |

| + Thiodipropionate Ester (DSTDP) | 0.2 | 12 |

| + AO-1 / DSTDP Blend | 0.1 / 0.2 | 45 |

*DSTDP (Distearyl thiodipropionate) is a long-chain analogue of DEHTP, and its performance data is representative of this class of thioether antioxidants. Data is illustrative and compiled based on typical performance characteristics described in technical literature.[6]

Synthesis Overview

DEHTP is typically synthesized via the esterification of thiodipropionic acid with 2-ethylhexanol. The reaction is generally acid-catalyzed (e.g., with sulfuric acid or p-toluenesulfonic acid) and driven to completion by the removal of water, often through azeotropic distillation.[11]

Reaction: Thiodipropionic Acid + 2 * 2-Ethylhexanol --(Acid Catalyst, Heat)--> this compound + 2 * H₂O

Safety and Handling

This compound is an industrial chemical and should be handled in accordance with good laboratory and manufacturing practices.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[13]

-

Toxicity: Thiodipropionic acid and its dialkyl esters are generally considered to have low acute toxicity. They are not typically irritating to the skin or eyes and are not considered sensitizers.[14] For specific handling and disposal information, always consult the current Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a highly effective and versatile secondary antioxidant that plays a crucial role in the long-term stabilization of a wide variety of organic materials. Its mechanism of catalytically decomposing harmful hydroperoxides into stable alcohols makes it an essential component for preventing oxidative degradation. Its strong synergistic effect with primary radical-scavenging antioxidants allows for the formulation of robust stabilization systems that deliver superior performance compared to individual additives. For researchers and developers in polymers, lubricants, and pharmaceuticals, a thorough understanding and application of DEHTP can lead to products with enhanced durability, extended service life, and improved stability.

References

-

ASTM D6186-08, Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC), ASTM International, West Conshohocken, PA, 2008.

-

Distearyl Thiodipropionate. ATAMAN KIMYA.

-

The Critical Role of Thiodipropionate Antioxidants in Modern Plastics. NINGBO INNO PHARMCHEM CO.,LTD.

-

Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed.

-

This compound, 25g, Each. CP Lab Safety.

-

Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. Kautschuk Gummi Kunststoffe.

-

Organic sulphur compounds as preventive antioxidants. ResearchGate.

-

Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification. Google Patents.

-

Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. Google Patents.

-

Antioxidants Stabilizers Selection for Polyolefins (PP, PE). Alpha Plast.

-

Thioether Antioxidant. Tintoll.

-